An In-depth Technical Guide to 1,1,3,5,5-Pentamethyl-1,3,5-trivinyltrisiloxane: Properties, Synthesis, and Applications
An In-depth Technical Guide to 1,1,3,5,5-Pentamethyl-1,3,5-trivinyltrisiloxane: Properties, Synthesis, and Applications
This guide provides a comprehensive technical overview of 1,1,3,5,5-Pentamethyl-1,3,5-trivinyltrisiloxane (CAS No. 1529-65-3), a linear organosilicon compound of significant interest in materials science. Designed for researchers, scientists, and drug development professionals, this document delves into the core chemical properties, synthesis pathways, reactivity, and advanced applications of this versatile molecule, with a focus on its role in the formulation of high-performance silicone elastomers.
Introduction and Molecular Architecture
1,1,3,5,5-Pentamethyl-1,3,5-trivinyltrisiloxane is a short-chain linear siloxane characterized by a backbone of three silicon atoms linked by oxygen atoms. Its structure is distinguished by the presence of three reactive vinyl (-CH=CH₂) groups and five stabilizing methyl (-CH₃) groups distributed across the silicon atoms.
The IUPAC name for this compound is ethenyl-bis[[ethenyl(dimethyl)silyl]oxy]-methylsilane.[1] This structure provides a unique combination of a flexible inorganic siloxane backbone with the high reactivity of vinyl functional groups, making it a valuable component in addition-cure polymer systems. Unlike its cyclic analogue, 1,3,5-trimethyl-1,3,5-trivinylcyclotrisiloxane (V3), this linear structure does not undergo ring-opening polymerization, and its reactivity is primarily dictated by the vinyl groups.
Physicochemical and Spectroscopic Properties
The physical and chemical properties of a material are fundamental to understanding its behavior in a formulation. The key properties of 1,1,3,5,5-Pentamethyl-1,3,5-trivinyltrisiloxane are summarized below.
Table 1: Core Physicochemical Properties
| Property | Value | Source |
| CAS Number | 1529-65-3 | [1] |
| Molecular Formula | C₁₁H₂₄O₂Si₃ | [1] |
| Molecular Weight | 272.56 g/mol | [1] |
| Appearance | Transparent Liquid | [2] |
| Density | 0.864 g/cm³ | [2] |
| IUPAC Name | ethenyl-bis[[ethenyl(dimethyl)silyl]oxy]-methylsilane | [1] |
| Canonical SMILES | C(C=C)O(C=C)O(C)C=C | [2] |
| logPoct/wat | 3.677 (Calculated) | [3] |
| Water Solubility | log₁₀WS = 2.84 (Calculated, mol/L) | [3] |
Spectroscopic Characterization
Spectroscopic analysis is critical for confirming the structure and purity of the trisiloxane.
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Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum provides clear evidence of the key functional groups. Expected characteristic absorption bands include:
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~3050-3020 cm⁻¹: C-H stretching of the vinyl groups.
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~2960-2900 cm⁻¹: C-H stretching of the methyl groups.
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~1600-1590 cm⁻¹: C=C stretching of the vinyl groups, a key indicator of its reactive sites.
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~1410 cm⁻¹: Si-CH=CH₂ deformation.
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~1260 cm⁻¹: Si-CH₃ deformation.
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~1090-1020 cm⁻¹: A strong, broad band corresponding to the asymmetric Si-O-Si stretching of the trisiloxane backbone.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The proton NMR spectrum would show distinct signals for the vinyl protons (typically in the 5.7-6.2 ppm range) and the methyl protons attached to silicon (in the 0.1-0.3 ppm range). The integration of these signals would correspond to the ratio of vinyl to methyl protons.
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¹³C NMR: The carbon spectrum would show signals for the vinyl carbons and the methyl carbons attached to silicon.
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²⁹Si NMR: This technique is particularly useful for characterizing the different silicon environments within the molecule, helping to confirm the linear trisiloxane structure.
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Synthesis Pathway: Co-hydrolysis of Chlorosilanes
While specific, detailed industrial synthesis protocols are often proprietary, the fundamental chemistry for producing linear vinyl- and methyl-substituted siloxanes points to the controlled co-hydrolysis of appropriate chlorosilane precursors. This method is a cornerstone of silicone chemistry.[4][5]
The synthesis of 1,1,3,5,5-Pentamethyl-1,3,5-trivinyltrisiloxane can be logically achieved through the stoichiometric co-hydrolysis of vinyldimethylchlorosilane (C₄H₉ClSi) and vinylmethyldichlorosilane (C₃H₆Cl₂Si).
Proposed Synthesis Mechanism: The reaction involves the hydrolysis of Si-Cl bonds to form transient silanol (Si-OH) groups, which then undergo condensation to form the stable Si-O-Si siloxane backbone. Controlling the reaction conditions (e.g., temperature, pH, and rate of addition) is critical to favor the formation of the desired linear trisiloxane and minimize the production of cyclic byproducts or longer polymer chains.
Caption: The fundamental hydrosilylation cross-linking reaction.
Role as a Reactive Crosslinker
In a typical silicone elastomer formulation, long-chain vinyl-terminated polydimethylsiloxane (PDMS) polymers form the bulk of the matrix. A multi-functional Si-H containing polymer (a hydride crosslinker) is then added. 1,1,3,5,5-Pentamethyl-1,3,5-trivinyltrisiloxane, with its three vinyl groups on a short, well-defined structure, can be used as a reactive crosslinker or as a chain extender to precisely control the network architecture.
Causality in Formulation: The choice of this linear trisiloxane over other vinyl-functional molecules is driven by the need to tailor specific material properties.
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Crosslink Density: As a trifunctional molecule, it can create a higher crosslink density compared to difunctional linear siloxanes, leading to a harder, more resilient elastomer.
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Flexibility: Its linear, non-strained structure provides more rotational freedom compared to its cyclic analogue (V3), which can influence the flexibility and low-temperature properties of the cured material.
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Processability: Being a low-viscosity liquid, it can be used to reduce the viscosity of the uncured polymer base, improving mold flow and processing characteristics.
Experimental Protocol: Platinum-Catalyzed Hydrosilylation
The following is a representative, self-validating protocol for the cross-linking of a silicone network using a vinyl-functional component like 1,1,3,5,5-Pentamethyl-1,3,5-trivinyltrisiloxane.
Objective: To form a cross-linked silicone elastomer via platinum-catalyzed hydrosilylation.
Materials:
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Vinyl-terminated polydimethylsiloxane (PDMS) (e.g., 10,000 cSt)
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Poly(methylhydrosiloxane) (PMHS) or similar Si-H functional crosslinker
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1,1,3,5,5-Pentamethyl-1,3,5-trivinyltrisiloxane (as a reactive modifier/crosslinker)
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Karstedt's catalyst (platinum-divinyltetramethyldisiloxane complex, ~2% Pt in xylene)
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Toluene (optional, as a solvent to reduce viscosity)
Methodology:
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Formulation (Part A): In a clean, dry container, combine the vinyl-terminated PDMS and the 1,1,3,5,5-Pentamethyl-1,3,5-trivinyltrisiloxane. The ratio will depend on the desired final properties. Mix thoroughly until homogeneous.
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Catalyst Addition: To the vinyl component (Part A), add Karstedt's catalyst. A typical loading is 5-10 ppm of platinum relative to the total mass of the polymer. Mix thoroughly.
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Formulation (Part B): The Si-H functional crosslinker constitutes Part B.
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Stoichiometry Calculation: The crucial step is to determine the molar ratio of Si-H groups to vinyl groups. A ratio of 1.1:1 to 1.5:1 (Si-H:Vinyl) is common to ensure complete reaction of the vinyl groups. [6]Calculate the required mass of Part B to achieve this ratio with the combined vinyl content of Part A.
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Mixing and Curing: Combine Part A and Part B in the calculated ratio. Mix vigorously for 1-2 minutes until the mixture is uniform.
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De-gassing: Place the mixture in a vacuum chamber to remove any entrapped air bubbles, which can cause defects in the final elastomer.
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Curing: Pour the mixture into a mold and cure in an oven. A typical cure schedule is 1 hour at 100-150°C.
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Validation: The success of the reaction is validated by the transformation of the liquid mixture into a solid, tack-free elastomer. Further characterization can be performed using FT-IR (monitoring the disappearance of the Si-H peak at ~2160 cm⁻¹) and mechanical testing (e.g., tensile strength, elongation).
Safety and Handling
1,1,3,5,5-Pentamethyl-1,3,5-trivinyltrisiloxane should be handled in a well-ventilated area. Standard personal protective equipment (gloves, safety glasses) should be worn. It is important to prevent contact with moisture, as this can lead to slow hydrolysis of related precursor materials. Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
1,1,3,5,5-Pentamethyl-1,3,5-trivinyltrisiloxane is a highly functional and versatile linear siloxane. Its value lies in the predictable reactivity of its three vinyl groups, which allows for precise control over the crosslink density and network structure of addition-cured silicone elastomers. Understanding its unique chemical properties, synthesis pathways, and role in hydrosilylation reactions enables researchers and formulators to engineer advanced materials with tailored mechanical and physical properties for demanding applications in electronics, healthcare, and industrial manufacturing.
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